N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Description
N-(2,6-Dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic molecule featuring a 1,3,4-oxadiazole core linked to a sulfanyl acetamide moiety. The 2,6-dichlorophenyl group at the acetamide nitrogen and the 2-methoxyphenyl substituent on the oxadiazole distinguish it from analogs.
Properties
Molecular Formula |
C17H13Cl2N3O3S |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-24-13-8-3-2-5-10(13)16-21-22-17(25-16)26-9-14(23)20-15-11(18)6-4-7-12(15)19/h2-8H,9H2,1H3,(H,20,23) |
InChI Key |
FHYUBFORJJQZSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on recent research findings.
- CAS Number : 903682-98-4
- Molecular Formula : C18H16Cl2N4O2S
- Molecular Weight : 423.32 g/mol
The compound's biological activity is primarily attributed to its structure, which includes a dichlorophenyl moiety and an oxadiazole ring. The oxadiazole derivatives have been known to exhibit various pharmacological effects, including anticancer and antimicrobial activities. Research indicates that compounds with oxadiazole rings can inhibit key enzymes involved in cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study reported that similar compounds demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |
| Compound B | MCF7 (Breast) | 0.67 |
| Compound C | HCT116 (Colon) | 0.80 |
These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies with these potent compounds .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving normal cell lines such as L929 have shown varying degrees of cytotoxicity for related oxadiazole derivatives:
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| Compound D | 100 (24h) | 85 |
| Compound E | 200 (48h) | 90 |
These results indicate that while certain derivatives exhibit significant cytotoxicity against cancer cells, they may also affect normal cell viability at higher concentrations .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole derivatives have demonstrated effectiveness against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus spp. | 50 µg/mL |
| E. coli | 100 µg/mL |
Such findings suggest that this compound could possess significant antimicrobial activity .
Case Studies and Research Findings
Several case studies have documented the biological activity of similar compounds:
- Case Study on Anticancer Activity : A derivative exhibited selective toxicity towards cancer cells with minimal effects on normal cells. The study utilized a range of concentrations to determine the IC50 values across different cell lines.
- Research on Mechanisms : Investigations into the mechanisms revealed that some oxadiazole derivatives induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation signals.
- Comparative Analysis : A comparative study between various oxadiazole compounds indicated that those with electron-withdrawing groups showed enhanced biological activity due to improved interaction with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Phenyl Substituents
a) N-(2,6-Dimethylphenyl)-2-[[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]Acetamide
- Structural Difference : The 2,6-dimethylphenyl group replaces the dichlorophenyl moiety.
- Key Findings :
- A validated UV spectroscopy method demonstrated linearity (absorbance vs. concentration) with a detection limit suitable for pharmacokinetic studies .
- The dimethylphenyl analog exhibited stability under stress conditions (heat, light, pH), suggesting that electron-donating methyl groups may enhance molecular stability compared to electron-withdrawing chlorine substituents .
- Biological Activity: Not reported in the provided evidence, but indole-containing analogs (e.g., 8e–8w) showed moderate antibacterial and enzyme inhibitory activities .
b) N-(5-Chloro-2-methylphenyl)-2-[[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]Acetamide (8t)
- Structural Difference : A single chlorine atom at the 5-position of the phenyl ring.
c) N-(2-Ethoxy-6-methylphenyl)-2-[[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]Acetamide (8u)
- Structural Difference : Ethoxy and methyl groups on the phenyl ring.
Table 1: Comparison of Phenyl-Substituted Analogs
Variations in the Heterocyclic Core
a) 2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(Pyrazin-2-yl)Acetamide
- Structural Difference : Pyrazinyl group replaces dichlorophenyl; diphenylmethyl substitutes the oxadiazole.
- Synthesis : Prepared via S-alkylation, highlighting the versatility of oxadiazole-thione intermediates .
- Implications : The pyrazinyl group may enhance solubility due to nitrogen-rich aromaticity, whereas diphenylmethyl could increase lipophilicity.
b) N-(4-Methyl-2-Pyridinyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamide (8w)
Table 2: Heterocyclic Core Modifications
Modifications in the Acetamide Side Chain
a) N-(2-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamide (8e)
- Structural Difference : 2-Methylphenyl group.
- Properties : Melting point 155°C; molecular weight 378 g/mol .
- Bioactivity : Moderate antibacterial activity against E. coli and S. aureus .
b) N-(2-Methyl-6-Nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamide (8v)
- Structural Difference : Nitro group at the 6-position.
Discussion of Key Trends
- Electron-Withdrawing vs.
- Bioactivity Correlation : Indole-containing analogs (e.g., 8e–8w) consistently showed enzyme inhibitory and antibacterial activities, suggesting that the 2-methoxyphenyl group in the target compound may offer similar or improved interactions with biological targets .
- Synthetic Accessibility : S-alkylation of oxadiazole-thiones is a common strategy, but the introduction of dichlorophenyl may require optimized reaction conditions to avoid steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
